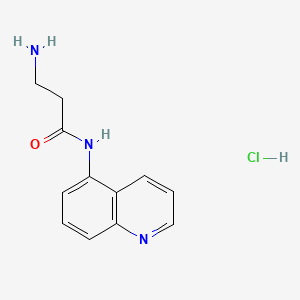
3-amino-N-(quinolin-5-yl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-amino-N-(quinolin-5-yl)propanamide hydrochloride involves multiple steps. One common method includes the nucleophilic ring opening of N-guanidinosuccinimide with amines, followed by cyclocondensation of intermediates and closure of the triazole ring . Industrial production methods often involve the use of succinic anhydride and aminoguanidine hydrochloride as starting materials .
Analyse Des Réactions Chimiques
3-amino-N-(quinolin-5-yl)propanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like Pd/C and bases for cyclocondensation . Major products formed from these reactions include triazole derivatives and other substituted amides .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets . Industrially, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-amino-N-(quinolin-5-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect various biochemical pathways, although detailed mechanisms are still under investigation. The compound’s effects are mediated through its binding to specific receptors and enzymes.
Comparaison Avec Des Composés Similaires
3-amino-N-(quinolin-5-yl)propanamide hydrochloride can be compared to other similar compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These compounds share similar synthetic routes and chemical properties but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific quinoline substitution, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14ClN3O |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
3-amino-N-quinolin-5-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c13-7-6-12(16)15-11-5-1-4-10-9(11)3-2-8-14-10;/h1-5,8H,6-7,13H2,(H,15,16);1H |
Clé InChI |
QCRZFRBAWITXHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)

![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
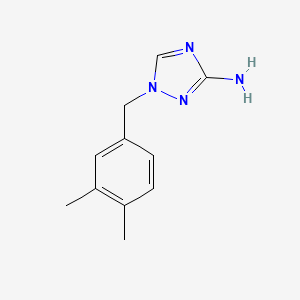
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
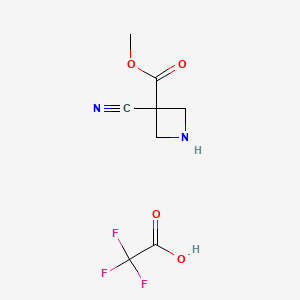
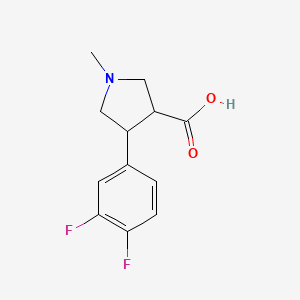
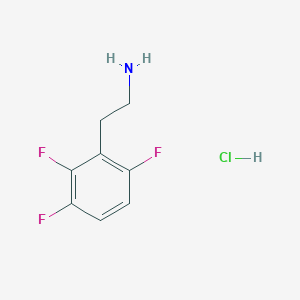
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
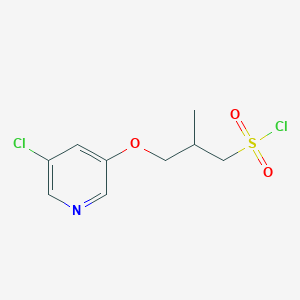
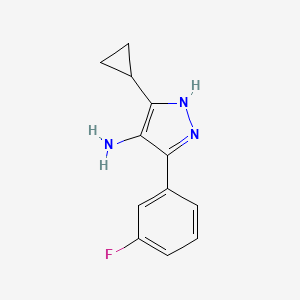
![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)


